molecular formula C12H7Br3O B13693195 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone

2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone

Cat. No.: B13693195
M. Wt: 406.89 g/mol
InChI Key: UVQLECWKXSXVAV-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br3O It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-bromonaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-bromonaphthalen-1-yl)ethanol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent, and room temperature.

    Oxidation: Potassium permanganate (KMnO4), aqueous medium, and controlled temperature.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol.

    Oxidation: 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)acetic acid.

Scientific Research Applications

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(4-bromophenyl)ethanone
  • 2,2-Dibromo-1-(6-bromonaphthalen-2-yl)ethanone
  • 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone

Uniqueness

2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is unique due to the presence of multiple bromine atoms and a naphthalene ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse chemical transformations. Its structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

IUPAC Name

2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H7Br3O/c13-10-6-5-9(11(16)12(14)15)7-3-1-2-4-8(7)10/h1-6,12H

InChI Key

UVQLECWKXSXVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C(Br)Br

Origin of Product

United States

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